

A Comparative Analysis of the Physicochemical Properties of Dodecane Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,5,7-Trimethylnonane*

Cat. No.: *B14559571*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dodecane, a saturated hydrocarbon with the chemical formula C₁₂H₂₆, and its numerous isomers are of significant interest in various scientific and industrial fields, including their use as solvents, in fuel research, and as components in pharmaceutical formulations. The arrangement of carbon atoms within the molecule—its isomerism—dramatically influences its physical and chemical characteristics. This guide provides a comparative analysis of the key physicochemical properties of n-dodecane and a selection of its branched-chain isomers, supported by established experimental methodologies.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of n-dodecane and three of its isomers: 2-methylundecane, 2,2,4,6,6-pentamethylheptane, and a technical mixture often referred to as isododecane. These isomers were selected to represent varying degrees of branching, from a single methyl group to a highly branched structure, to illustrate the impact of molecular architecture on physical properties.

Property	n-Dodecane	2-Methylundecane	2,2,4,6,6-Pentamethylheptane	Isododecane (Mixture of Isomers)
Molecular Formula	C12H26	C12H26	C12H26	C12H26
Molecular Weight (g/mol)	170.34	170.34	170.34	170.34
Boiling Point (°C)	214-218[1]	170-195[2][3]	177-178[4]	170-195[5]
Melting Point (°C)	-9.6 to -10[1][6]	-70[2][3]	-67[7][8]	-50[9]
Density (g/cm³ at 20°C)	0.7495[1][6]	0.74[2][3]	0.7487[7]	0.74[5][10]
Viscosity (cP at 20°C)	1.489[6]	~1	1.8[11]	~1[9]
Refractive Index (at 20°C)	1.421[1]	1.4094 (estimate)[2]	1.419[8]	1.421[5]

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the reliable application of these compounds. Below are detailed methodologies for the key experiments cited.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

- Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and mineral oil.
- Procedure:
 - A few milliliters of the liquid sample are placed into the small test tube.

- A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
- The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped so that it is immersed in the mineral oil within the Thiele tube, ensuring the side arm is not obstructed.
- The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the oil, ensuring uniform heating.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[12\]](#)

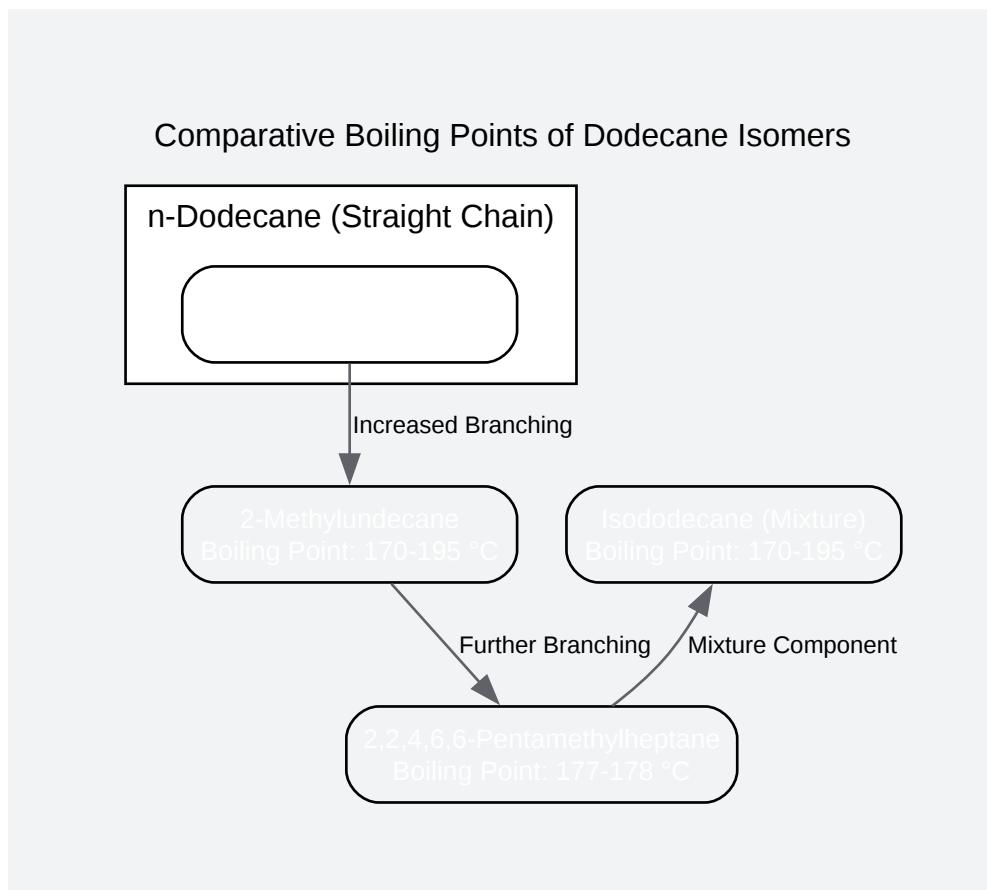
Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[\[13\]](#)

- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole), analytical balance, and a temperature-controlled water bath.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed accurately (m1).
 - The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
 - The filled pycnometer is placed in a thermostatic water bath to bring it to the desired temperature (e.g., 20°C).
 - The pycnometer is removed from the bath, dried on the outside, and weighed again (m2).

- The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed again (m3).
- The density of the sample liquid (ρ_{sample}) is calculated using the formula: $\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{water}}$

Determination of Viscosity (Capillary Viscometer Method)


Capillary viscometers, such as the Ubbelohde or Ostwald types, are used to measure the kinematic viscosity of a fluid.

- Apparatus: Capillary viscometer, temperature-controlled water bath, stopwatch, and suction bulb.
- Procedure:
 - The viscometer is cleaned and dried thoroughly.
 - A specific volume of the sample liquid is introduced into the larger tube of the viscometer.
 - The viscometer is placed vertically in a temperature-controlled water bath and allowed to equilibrate.[\[14\]](#)
 - Using a suction bulb, the liquid is drawn up into the smaller tube above the upper timing mark.
 - The suction is released, and the time taken for the liquid meniscus to fall from the upper timing mark to the lower timing mark is measured with a stopwatch.[\[14\]](#)
 - The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C): $\nu = C * t$. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid ($\eta = \nu * \rho$).

Visualizing Isomeric Relationships

The following diagram illustrates the structural differences between the discussed dodecane isomers and provides a visual comparison of their boiling points, highlighting the effect of

branching.

[Click to download full resolution via product page](#)

Caption: Boiling points of dodecane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. 2-METHYLUNDECANE CAS#: 7045-71-8 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]

- 4. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodsentscompany.com]
- 5. Isododecane | 31807-55-3 [chemicalbook.com]
- 6. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. isododecane [stenutz.eu]
- 9. specialchem.com [specialchem.com]
- 10. rawsource.com [rawsource.com]
- 11. haltermann-carless.com [haltermann-carless.com]
- 12. labsolu.ca [labsolu.ca]
- 13. scribd.com [scribd.com]
- 14. batman.edu.tr [batman.edu.tr]
- To cite this document: BenchChem. [A Comparative Analysis of the Physicochemical Properties of Dodecane Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14559571#a-comparative-analysis-of-the-physicochemical-properties-of-dodecane-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com